7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid 7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid A number of 17-aryl trinor and 16-aryloxy tetranor prostaglandin F2α derivatives have been approved for the treatment of glaucoma. These “ring” prostaglandin (PG) analogs have improved efficacy over the PGs with an n-alkyl lower side chain. Of these, the ones wherein the 13,14-double bond has been hydrogenated retain relatively good potency, but show a significantly reduced incidence of local irritant side effects. 17-trifluoromethylphenyl-13,14-dihydro trinor PGF1α (17-TFM-PGF1α) is a typical “ring” analog reminiscent of the trifluoromethyl-phenoxy ring of Travoprost. The a chain of 17-TFM-PGF1α is saturated, making this compound a formal member of the one-series PGs. Recent work has shown that in the “ring” series of analogs, this modification has little impact on FP receptor binding. As an ocular hypotensive agent, it is expected that 17-TFM-PGF1α would act very much like the free acid of latanoprost.
Brand Name: Vulcanchem
CAS No.: 1027401-98-4
VCID: VC0159330
InChI: InChI=1S/C24H35F3O5/c25-24(26,27)17-7-5-6-16(14-17)10-11-18(28)12-13-20-19(21(29)15-22(20)30)8-3-1-2-4-9-23(31)32/h5-7,14,18-22,28-30H,1-4,8-13,15H2,(H,31,32)/t18-,19+,20+,21-,22+/m0/s1
SMILES: C1C(C(C(C1O)CCC(CCC2=CC(=CC=C2)C(F)(F)F)O)CCCCCCC(=O)O)O
Molecular Formula: C24H35F3O5
Molecular Weight: 460.5 g/mol

7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid

CAS No.: 1027401-98-4

Reference Standards

VCID: VC0159330

Molecular Formula: C24H35F3O5

Molecular Weight: 460.5 g/mol

7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid - 1027401-98-4

CAS No. 1027401-98-4
Product Name 7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid
Molecular Formula C24H35F3O5
Molecular Weight 460.5 g/mol
IUPAC Name 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid
Standard InChI InChI=1S/C24H35F3O5/c25-24(26,27)17-7-5-6-16(14-17)10-11-18(28)12-13-20-19(21(29)15-22(20)30)8-3-1-2-4-9-23(31)32/h5-7,14,18-22,28-30H,1-4,8-13,15H2,(H,31,32)/t18-,19+,20+,21-,22+/m0/s1
Standard InChIKey DSVAWVBHUBDAPY-AHJNKEMKSA-N
Isomeric SMILES C1[C@@H]([C@@H]([C@H]([C@@H]1O)CC[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)CCCCCCC(=O)O)O
SMILES C1C(C(C(C1O)CCC(CCC2=CC(=CC=C2)C(F)(F)F)O)CCCCCCC(=O)O)O
Canonical SMILES C1C(C(C(C1O)CCC(CCC2=CC(=CC=C2)C(F)(F)F)O)CCCCCCC(=O)O)O
Description A number of 17-aryl trinor and 16-aryloxy tetranor prostaglandin F2α derivatives have been approved for the treatment of glaucoma. These “ring” prostaglandin (PG) analogs have improved efficacy over the PGs with an n-alkyl lower side chain. Of these, the ones wherein the 13,14-double bond has been hydrogenated retain relatively good potency, but show a significantly reduced incidence of local irritant side effects. 17-trifluoromethylphenyl-13,14-dihydro trinor PGF1α (17-TFM-PGF1α) is a typical “ring” analog reminiscent of the trifluoromethyl-phenoxy ring of Travoprost. The a chain of 17-TFM-PGF1α is saturated, making this compound a formal member of the one-series PGs. Recent work has shown that in the “ring” series of analogs, this modification has little impact on FP receptor binding. As an ocular hypotensive agent, it is expected that 17-TFM-PGF1α would act very much like the free acid of latanoprost.
Synonyms 17-TFM-PGF1α
Reference 1.Woodward, D.F.,Krauss, A.H.P.,Chen, J., et al. The pharmacology of Bimatoprost (Lumigan™). Survey of Ophthalmology 45, S337-S345 (2001).
PubChem Compound 10389527
Last Modified Nov 11 2021
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